5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted phenols and benzodioxole derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its methoxy groups and benzodioxol moiety contribute to its ability to interact with specific proteins and enzymes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5,6,7-Tetramethoxy-2-(4-methoxyphenyl)chromen-4-one: Similar structure but with different substitution patterns.
3,3′,5,6,7,8-Hexamethoxy-4’,5’-methylenedioxyflavone: Contains additional methoxy groups and a methylenedioxy bridge.
Uniqueness
5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one is unique due to its specific arrangement of methoxy groups and the presence of the benzodioxol moiety.
Properties
CAS No. |
89029-10-7 |
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Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C20H18O8/c1-22-14-5-10(6-16-18(14)27-9-26-16)12-7-11(21)17-13(28-12)8-15(23-2)19(24-3)20(17)25-4/h5-8H,9H2,1-4H3 |
InChI Key |
VHHQKEHGTLSRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC |
Origin of Product |
United States |
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